
p-Nitrophenyl p-benzyloxycarbanilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrophenyl p-benzyloxycarbanilate is an organic compound that belongs to the class of nitrophenyl esters It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a benzyloxycarbanilate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl p-benzyloxycarbanilate typically involves the reaction of p-nitrophenol with p-benzyloxycarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
p-Nitrophenol+p-Benzyloxycarbonyl chloride→p-Nitrophenyl p-benzyloxycarbanilate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
p-Nitrophenyl p-benzyloxycarbanilate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield p-nitrophenol and p-benzyloxycarbanilic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild heating.
Major Products
- p-Nitrophenol and p-benzyloxycarbanilic acid. p-Aminophenyl p-benzyloxycarbanilate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
p-Nitrophenyl p-benzyloxycarbanilate has several applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study esterases and lipases.
Biology: Employed in the development of biosensors for detecting enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of p-Nitrophenyl p-benzyloxycarbanilate involves its interaction with specific enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, leading to the release of p-nitrophenol and p-benzyloxycarbanilic acid. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes enzymatic cleavage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Nitrophenyl acetate: Another nitrophenyl ester used in enzyme assays.
p-Nitrophenyl phosphate: Used as a substrate in phosphatase assays.
p-Nitrophenyl butyrate: Commonly used to study lipase activity.
Uniqueness
p-Nitrophenyl p-benzyloxycarbanilate is unique due to its specific structure, which combines the properties of both p-nitrophenol and p-benzyloxycarbanilate. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
6186-11-4 |
|---|---|
Molekularformel |
C20H16N2O5 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(4-nitrophenyl) N-(4-phenylmethoxyphenyl)carbamate |
InChI |
InChI=1S/C20H16N2O5/c23-20(27-19-12-8-17(9-13-19)22(24)25)21-16-6-10-18(11-7-16)26-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,23) |
InChI-Schlüssel |
QBWSFSCKAULDFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


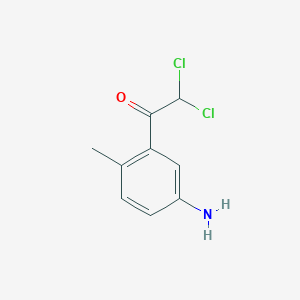

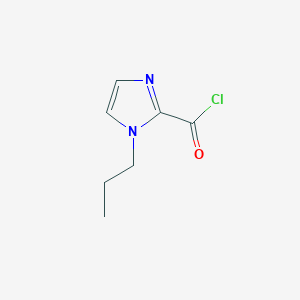
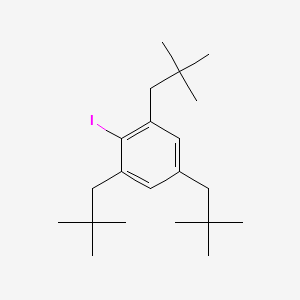
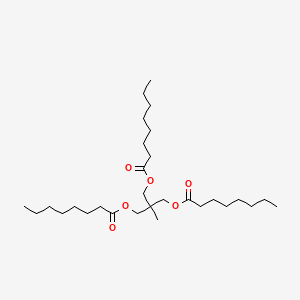
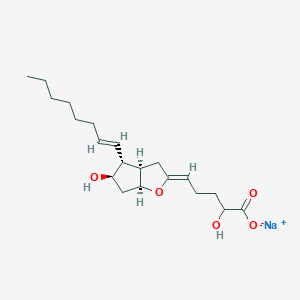
![3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-](/img/structure/B13802426.png)
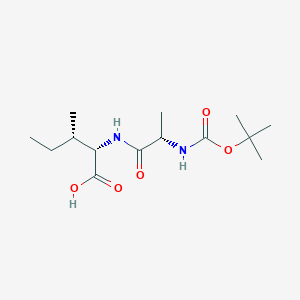
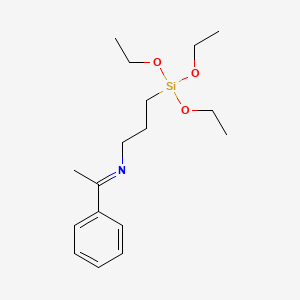
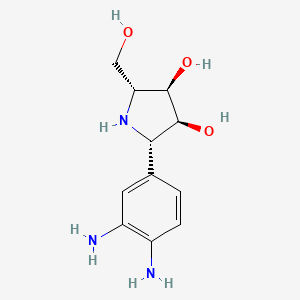
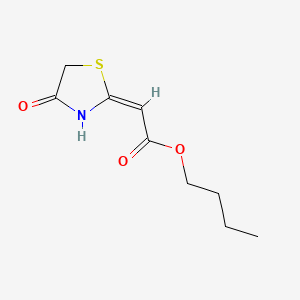
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate](/img/structure/B13802461.png)
![2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13802467.png)
![1-Ethyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B13802475.png)
